

Application Notes and Protocols: Electrophysiological Recording of CGRP- Sensitive Neurons

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Compound of Interest

Compound Name: *Calcitonin gene-related peptide*

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Audience: Researchers, scientists, and drug development professionals.

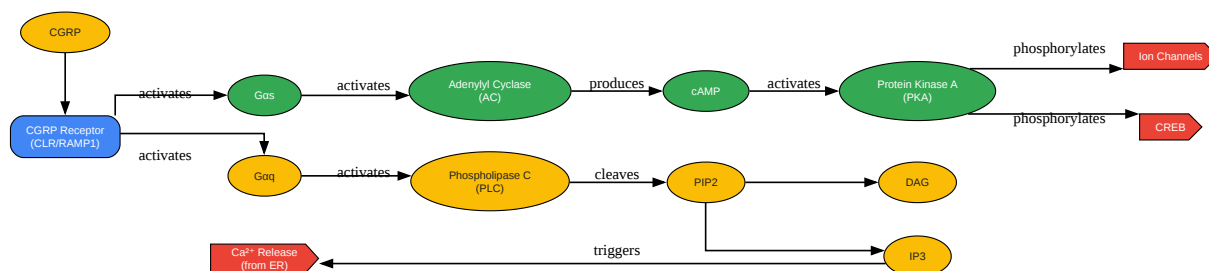
Introduction:

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is widely expressed in the central and peripheral nervous systems.[1][2] It plays a crucial role in a variety of physiological processes, including vasodilation, nociception, and neurogenic inflammation.[1][2][3] The study of CGRP-sensitive neurons is of significant interest, particularly in the context of migraine pathophysiology and the development of novel pain therapeutics.[4][5] This document provides detailed application notes and protocols for the electrophysiological recording of CGRP-sensitive neurons using patch-clamp, calcium imaging, and multi-electrode array (MEA) techniques.

CGRP Signaling Pathway in Neurons

CGRP mediates its effects by binding to a heterodimeric receptor composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1).[3][5][6][7] This receptor complex is a G-protein coupled receptor (GPCR).[3][5] The primary signaling cascade initiated by CGRP receptor activation in neurons involves the G α s subunit, which stimulates adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels.[1][8][9] Subsequently, cAMP activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including ion channels and transcription factors, leading to changes in

neuronal excitability.[1][8][9][10] In some cell types, the CGRP receptor can also couple to Gαq, activating the phospholipase C (PLC) pathway and leading to an increase in intracellular calcium.[9]



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Caption: CGRP Signaling Pathways in Neurons.

Data Presentation: Effects of CGRP on Neuronal Properties

The following tables summarize the quantitative effects of CGRP on various neuronal parameters as determined by electrophysiological recordings.

Table 1: CGRP-Induced Changes in Neuronal Excitability

Parameter	CGRP Concentration	Neuron Type	Change	Reference
Action Potential (AP) Discharges	100 nM	Superficial Sp5C Neurons	Increased from 6.13 ± 0.52 to 11.75 ± 1.59 per pulse	[11][12]
Time to 1st AP	100 nM	Superficial Sp5C Neurons	Decreased from 41.80 ± 9.22 ms to 21.10 ± 5.92 ms	[11][12]
Membrane Depolarization	100 nM	Superficial Sp5C Neurons	2.30 ± 0.42 mV	[11][12]
Membrane Depolarization	500 nM	Superficial Sp5C Neurons	3.64 ± 0.75 mV	[11]
AP Threshold	500 nM	Superficial Sp5C Neurons	Lowered from -46.41 ± 1.08 mV to -48.14 ± 1.24 mV	[11]
Afterhyperpolarization (AHP)	500 nM	Superficial Sp5C Neurons	Reduced from 14.95 ± 1.76 mV to 13.59 ± 1.91 mV	[11]
Firing Rate	10 μ M	POAH Warm Sensitive Neurons	Decreased	[13][14]
Firing Rate	10 μ M	POAH Temperature Insensitive Neurons	Increased by an average of 47%	[13]
Membrane Potential	0.001-0.1 μ M	Bronchial Parasympathetic Neurons	Hyperpolarization	[15][16]

Membrane Potential	1.0-10.0 μ M	Bronchial Parasympathetic Neurons	Depolarization	[15] [16]
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Table 2: CGRP-Induced Changes in Synaptic Transmission and Ion Channels

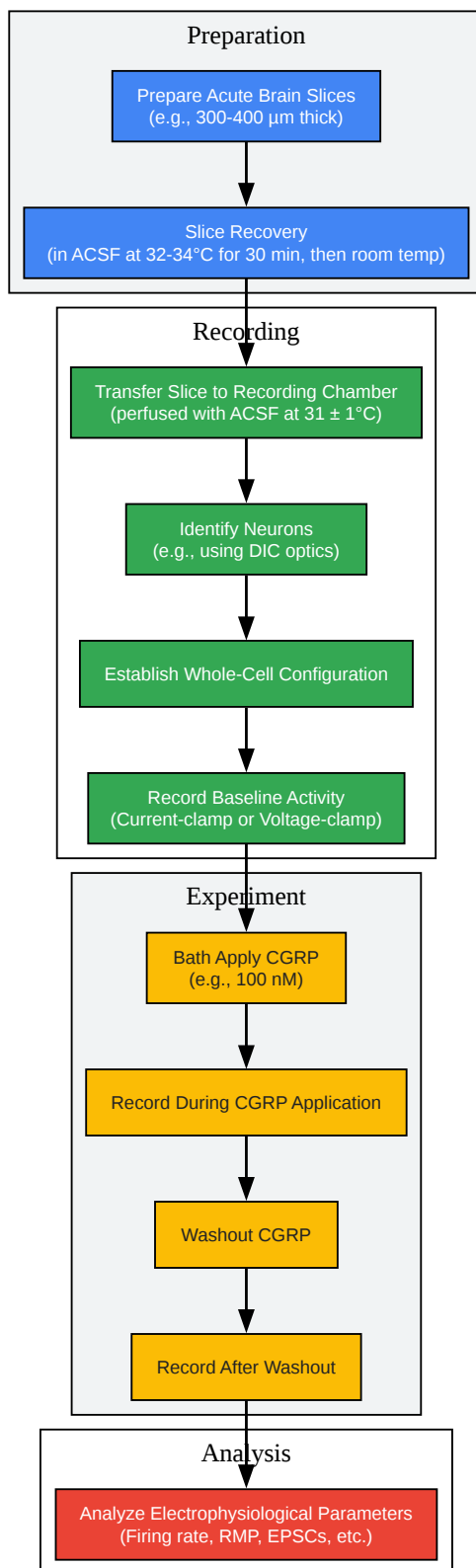
Parameter	CGRP Concentration	Neuron Type	Change	Reference
spEPSC Frequency	100 nM	Superficial Sp5C Neurons	Increased from 2.63 \pm 0.52 Hz to 3.85 \pm 0.86 Hz	[11] [12]
mEPSC Amplitude	100 nM	CeLC Neurons	Increased	[10]
mEPSC Frequency	100 nM	CeLC Neurons	No change	[10]
K ⁺ Currents (Transient and Delayed Rectifier)	1 nM - 1 μ M	Cultured Rat Neocortical Neurons	Dose-dependent decrease	[8]
High-Threshold Ca ²⁺ Currents	0.1 - 1 μ M	Cultured Rat Neocortical Neurons	Reduced	[8]
Voltage-activated Na ⁺ Currents	0.1 - 1 μ M	Cultured Rat Neocortical Neurons	Significantly reduced	[8]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of CGRP-Sensitive Neurons

This protocol is designed for recording from neurons in acute brain slices to assess the effects of CGRP on intrinsic excitability and synaptic transmission.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Workflow:

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Caption: Workflow for Patch-Clamp Recording.

Materials and Reagents:

- Animals: Juvenile mice or rats.[\[10\]](#)[\[11\]](#)
- Artificial Cerebrospinal Fluid (ACSF): (in mM) 124 NaCl, 2.5 KCl, 1.2 NaH₂PO₄, 24 NaHCO₃, 5 HEPES, 12.5 glucose, 2 CaCl₂, 2 MgSO₄. Continuously bubbled with 95% O₂ / 5% CO₂.
- Internal Solution (for current-clamp): (in mM) 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with KOH.
- Internal Solution (for voltage-clamp): (in mM) 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, 5 QX-314; pH adjusted to 7.3 with CsOH.
- CGRP Stock Solution: Prepare a concentrated stock solution (e.g., 100 µM) in distilled water and store at -20°C. Dilute to the final working concentration in ACSF immediately before use.
- Pharmacological Agents (Optional): Tetrodotoxin (TTX) to block voltage-gated sodium channels, picrotoxin and strychnine to block GABAA and glycine receptors, respectively.[\[11\]](#)
[\[12\]](#)
- Equipment: Vibratome, recording chamber, patch-clamp amplifier, data acquisition system, microscope with DIC optics, micromanipulators.

Protocol:

- Slice Preparation:
 - Anesthetize and decapitate the animal.
 - Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.
 - Cut coronal or sagittal slices (e.g., 300-400 µm) of the desired brain region using a vibratome.

- Transfer slices to a holding chamber with oxygenated ACSF and allow them to recover at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
- Recording:
 - Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF at a rate of ~2 ml/min at $31 \pm 1^\circ\text{C}$.[\[10\]](#)
 - Identify neurons in the target region using differential interference contrast (DIC) optics.
 - Using a borosilicate glass pipette (3-5 M Ω) filled with the appropriate internal solution, approach a neuron and form a giga-ohm seal.
 - Rupture the membrane to achieve the whole-cell configuration.
- Data Acquisition:
 - Current-Clamp (for excitability): Hold the neuron at approximately -70 mV.[\[11\]](#)
 - Record the resting membrane potential.
 - Inject a series of depolarizing current steps (e.g., 500 ms duration) to elicit action potentials and determine the baseline firing frequency.[\[11\]](#)
 - Bath apply CGRP (e.g., 100 nM) for 4-8 minutes and repeat the current injection protocol.[\[11\]](#)[\[12\]](#)
 - Perform a washout with ACSF and record again to check for reversibility.
 - Voltage-Clamp (for synaptic currents): Clamp the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs).[\[11\]](#)[\[12\]](#)
 - Record spontaneous EPSCs (sEPSCs) for a stable baseline period.
 - To isolate miniature EPSCs (mEPSCs), add TTX (1 μM) to the ACSF.[\[10\]](#)

- Bath apply CGRP and record the changes in sEPSC or mEPSC frequency and amplitude.
- Data Analysis:
 - Analyze changes in action potential frequency, time to first spike, resting membrane potential, input resistance, and AP threshold.
 - For synaptic recordings, analyze the frequency and amplitude of EPSCs using appropriate software.

Calcium Imaging of CGRP-Sensitive Neurons

This protocol is for measuring changes in intracellular calcium concentration ($[Ca^{2+}]_i$) in response to CGRP application, often used for cultured neurons or in brain slices.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Materials and Reagents:

- Cell Culture or Brain Slices: Primary neuronal cultures or acute brain slices.
- Calcium Indicator: Fluo-4 AM or a genetically encoded calcium indicator (GECI) like GCaMP.[\[17\]](#)[\[20\]](#)
- Loading Buffer: ACSF or appropriate saline solution containing the calcium indicator and Pluronic F-127 (for AM ester dyes).
- CGRP Stock Solution: As described in the patch-clamp protocol.
- Thapsigargin (Optional): To deplete intracellular calcium stores.[\[18\]](#)
- Equipment: Fluorescence microscope or confocal microscope with a suitable camera, perfusion system.

Protocol:

- Indicator Loading (for Fluo-4 AM):

- Prepare a loading solution of Fluo-4 AM (e.g., 1-5 μ M) in ACSF or saline with 0.02% Pluronic F-127.
- Incubate the cultured cells or brain slice in the loading solution for 30-60 minutes at 37°C.
- Wash the preparation with fresh ACSF for at least 30 minutes to allow for de-esterification of the dye.
- Imaging:
 - Place the preparation on the microscope stage and perfuse with ACSF.
 - Acquire baseline fluorescence images at a suitable frame rate.
 - Apply CGRP (e.g., 20 nM to 1 μ M) via the perfusion system or by local application.[\[17\]](#)[\[18\]](#)
 - Continue to acquire images during and after CGRP application to capture the calcium transient.
 - To investigate the source of the calcium increase, experiments can be performed in calcium-free ACSF or after pre-treatment with thapsigargin to deplete intracellular stores.
[\[17\]](#)[\[18\]](#)
- Data Analysis:
 - Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
 - Measure the change in fluorescence intensity (ΔF) over time relative to the baseline fluorescence (F_0).
 - Express the calcium response as $\Delta F/F_0$.

Multi-Electrode Array (MEA) Recording of Neuronal Networks

This protocol provides a framework for using MEAs to study the effects of CGRP on the spontaneous and evoked activity of neuronal networks in culture or in brain slices.[\[21\]](#)[\[22\]](#)[\[23\]](#)
[\[24\]](#)[\[25\]](#)

Materials and Reagents:

- MEA Plates: Commercially available MEA plates (e.g., from Axion BioSystems).[\[21\]](#)[\[22\]](#)
- Cell Culture: Primary neurons or iPSC-derived neurons cultured on MEA plates.
- CGRP Stock Solution: As described in the patch-clamp protocol.
- MEA System: MEA recording hardware and software.[\[21\]](#)[\[22\]](#)

Protocol:

- Cell Culture on MEAs:
 - Coat the MEA plates with an appropriate substrate (e.g., poly-L-lysine, laminin) to promote neuronal adhesion and growth.
 - Plate dissociated neurons onto the MEA plates at a suitable density.
 - Maintain the neuronal cultures in a CO₂ incubator, allowing them to form functional networks over several days to weeks.
- Recording:
 - Place the MEA plate into the recording system and allow the culture to acclimate.
 - Record baseline spontaneous network activity, including spike rates, burst frequency, and network synchrony.
 - Apply CGRP to the culture medium at the desired concentration.
 - Record the network activity during and after CGRP application to assess its modulatory effects.
 - If the neurons are not spontaneously active, electrical or pharmacological stimulation can be used to evoke activity, and the effect of CGRP on these evoked responses can be measured.[\[21\]](#)

- Data Analysis:
 - Use the MEA software to analyze various parameters of network activity.
 - Key metrics include mean firing rate, burst duration, inter-burst interval, and synchronicity indices.
 - Compare these parameters before, during, and after CGRP application.

Conclusion:

The electrophysiological techniques outlined in this document provide powerful tools for investigating the function of CGRP-sensitive neurons. Whole-cell patch-clamp offers high-resolution analysis of single-cell properties, calcium imaging allows for the visualization of intracellular signaling events, and MEA recordings provide insights into network-level activity. By employing these methods, researchers can further elucidate the role of CGRP in neuronal signaling and its implications for various neurological disorders.

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